Curzerenone
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Overview
Description
Preparation Methods
Curzerenone can be synthesized through a combination of γ-ketoester synthesis and 3-methylfuran annulation, both of which utilize nitroolefins as synthons . The starting material, methyl 2-methyl-4-oxo-2-vinylpentanoate, is prepared by the Lewis acid-promoted reaction of l-methoxy-2-methyl-l-[(trimethylsily)oxy]-1,3-butadiene and 2-nitropropene . The key intermediate, 3,6-dimethyl-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one, is assembled by the KF-catalyzed reaction of 5-methyl-5-vinylcyclohexane-1,3-dione and 1-nitro-1-phenylthiopropene .
Chemical Reactions Analysis
Curzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Scientific Research Applications
Mechanism of Action
Curzerenone exerts its effects through multiple mechanisms:
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress in cells.
Anticancer Action: It induces apoptosis in cancer cells by altering the expression of apoptosis-related proteins (Bax, Bcl-2) and affecting mitochondrial membrane potential.
Comparison with Similar Compounds
Curzerenone is structurally similar to other sesquiterpenes like curzerene, epithis compound, and curcumol . it is unique due to its specific bioactive properties:
Curzerene: Similar in structure but differs in its bioactivity and pharmacological properties.
Epithis compound: An isomer of this compound with similar molecular formula but different spatial arrangement of atoms.
This compound’s unique combination of antimicrobial, antioxidant, and anticancer properties makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
20493-56-5 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1 |
InChI Key |
ZVMJXSJCBLRAPD-UKRRQHHQSA-N |
SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |
Appearance |
Oil |
boiling_point |
320.00 to 321.00 °C. @ 760.00 mm Hg |
20493-56-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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